3-Methyl-1H-pyrazolo[1,5-a]benzimidazole
Description
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole (CAS: 247-99-4) is a fused heterocyclic compound comprising a pyrazole ring condensed with a benzimidazole moiety, with a methyl substituent at position 2. Its molecular formula is C₉H₇N₃ (average mass: 157.176 Da), and it is structurally characterized by a bicyclic system that combines the aromaticity and electron-rich properties of benzimidazole with the reactivity of pyrazole . This compound is synthesized via methods such as the sulfur extrusion route, where 2-mercaptobenzimidazole reacts with α-haloketones (e.g., chloroacetone) under alkaline conditions, followed by cyclization and desulfurization steps . Its applications span pharmaceuticals and materials science, with emerging interest in its biological activity, particularly as a pharmacophore in kinase inhibition and antimicrobial agents .
Properties
CAS No. |
197356-27-7 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C10H9N3/c1-7-6-11-13-9-5-3-2-4-8(9)12-10(7)13/h2-6,11H,1H3 |
InChI Key |
HVCMBXQTLMCZFO-UHFFFAOYSA-N |
SMILES |
CC1=CNN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CC1=CNN2C1=NC3=CC=CC=C32 |
Synonyms |
4H-Pyrazolo[1,5-a]benzimidazole,3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Reactivity :
- The pyrazolo[1,5-a]benzimidazole system exhibits enhanced aromatic stability compared to pyrazolo[1,5-a]pyrimidines due to the electron-donating benzimidazole nitrogen atoms .
- Pyrimido[1,2-a]benzimidazoles display greater π-conjugation, making them suitable for optical materials, while triazolo derivatives prioritize hydrogen-bonding interactions for ligand-target binding .
In pyrazolo[1,5-a]pyrimidines, morpholine or benzimidazole substituents at C5/C7 significantly boost PI3Kδ selectivity by forming hydrogen bonds with Asp-787, a feature absent in benzimidazole-fused derivatives .
Key Observations:
Key Observations:
- Pyrazolo[1,5-a]pyrimidines dominate in kinase inhibition due to their ability to mimic ATP-binding motifs, whereas pyrazolo[1,5-a]benzimidazoles are understudied but structurally promising .
- Triazolo derivatives exhibit potent anti-inflammatory activity but require structural optimization to reduce off-target effects .
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